molecular formula C13H21NO4 B3028159 Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1638768-01-0

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B3028159
CAS No.: 1638768-01-0
M. Wt: 255.31
InChI Key: ZWDDXONULXBIDW-UHFFFAOYSA-N
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Description

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C12H19NO4. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique bicyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with tert-butoxycarbonyl (Boc) protected amine. The reaction is carried out under anhydrous conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: This compound lacks the Boc protecting group and is more reactive.

    Bicyclo[1.1.1]pentane-1-carboxylic acid: A simpler derivative with a carboxylic acid functional group.

    tert-Butyl (3-carboxybicyclo[1.1.1]pent-1-yl)carbamate: Similar structure but with a different protecting group.

Uniqueness

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of the bicyclo[1.1.1]pentane core and the Boc-protected amine. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-8-12-5-13(6-12,7-12)9(15)17-4/h5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDDXONULXBIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301111897
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638768-01-0
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638768-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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